N-(3-Hydroxyphenyl)-3-methyl-5-isoxazolecarboxamide
Description
Propriétés
IUPAC Name |
N-(3-hydroxyphenyl)-3-methyl-1,2-oxazole-5-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O3/c1-7-5-10(16-13-7)11(15)12-8-3-2-4-9(14)6-8/h2-6,14H,1H3,(H,12,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDKYDNXYHUEWEO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)C(=O)NC2=CC(=CC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80589282 | |
| Record name | N-(3-Hydroxyphenyl)-3-methyl-1,2-oxazole-5-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80589282 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
64384-94-7 | |
| Record name | N-(3-Hydroxyphenyl)-3-methyl-1,2-oxazole-5-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80589282 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-Hydroxyphenyl)-3-methyl-5-isoxazolecarboxamide typically involves the following steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving a suitable precursor such as an α-haloketone and an amide. The reaction is usually carried out under acidic or basic conditions.
Introduction of the Hydroxyphenyl Group: The hydroxyphenyl group can be introduced via a nucleophilic substitution reaction using a suitable phenol derivative.
Methylation: The methyl group can be introduced through a methylation reaction using a methylating agent such as methyl iodide.
Carboxamide Formation: The carboxamide group can be introduced through an amidation reaction using a suitable amine and a carboxylic acid derivative.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental sustainability. Techniques such as continuous flow synthesis and green chemistry principles may be employed to enhance the efficiency and reduce the environmental impact of the production process.
Types of Reactions:
Oxidation: The hydroxyphenyl group can undergo oxidation reactions to form quinone derivatives.
Reduction: The oxazole ring can undergo reduction reactions to form dihydrooxazole derivatives.
Substitution: The hydroxyphenyl group can participate in electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents for electrophilic aromatic substitution include nitric acid (for nitration), halogens (for halogenation), and sulfuric acid (for sulfonation).
Major Products:
Oxidation: Quinone derivatives.
Reduction: Dihydrooxazole derivatives.
Substitution: Nitrated, halogenated, and sulfonated derivatives of the hydroxyphenyl group.
Applications De Recherche Scientifique
Immunosuppressive Properties
Research indicates that N-(3-Hydroxyphenyl)-3-methyl-5-isoxazolecarboxamide can modulate immune responses. In a study comparing it with Leflunomide, another immunosuppressive agent, the compound was shown to regulate specific genes involved in immune function, such as fractalkine (CX3CL1) and IL-17F. It downregulated IL-10 and TLR4 while exhibiting differential regulation of other interleukins like IL-1B and IL-6 .
Table 1: Gene Regulation by this compound
| Gene | Regulation Type | Comparison with Leflunomide |
|---|---|---|
| CX3CL1 | Upregulation | Similar |
| IL-17F | Upregulation | Similar |
| IL-10 | Downregulation | Similar |
| TLR4 | Downregulation | Similar |
| IL-1B | Upregulation | Differently regulated |
| IL-6 | Upregulation | Differently regulated |
Anti-inflammatory Activity
The compound also demonstrates significant anti-inflammatory effects. In experimental models, it has been shown to suppress the production of pro-inflammatory cytokines such as TNF α and IL-1β. This activity suggests potential applications in treating conditions characterized by excessive inflammation, such as autoimmune diseases .
Case Study: VGX-1027
VGX-1027, a related isoxazole derivative, was tested in models of autoimmune diseases, showing efficacy in reducing inflammation and tissue damage associated with conditions like glomerulonephritis and type 1 diabetes mellitus. The compound inhibited the interaction between macrophage migration inhibitory factor (MIF) and its receptor, leading to improved histological outcomes in treated animals .
Mécanisme D'action
The mechanism of action of N-(3-Hydroxyphenyl)-3-methyl-5-isoxazolecarboxamide involves its interaction with specific molecular targets and pathways. The hydroxyphenyl group can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The oxazole ring can also participate in hydrogen bonding and π-π interactions, further influencing the compound’s activity. The exact molecular targets and pathways involved may vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Chemical Structure :
- IUPAC Name : N-(3-Hydroxyphenyl)-3-methyl-5-isoxazolecarboxamide
- Molecular Formula : C₁₁H₁₀N₂O₃
- CAS Number : 688051-07-2
- Key Features: The compound consists of a 3-methyl-substituted isoxazole core linked via a carboxamide group to a 3-hydroxyphenyl moiety.
Structural and Functional Comparison with Analogous Compounds
Table 1: Key Structural and Functional Differences
Pharmacological and Metabolic Profiles
Bioactivity and Mechanisms
- D2624: Acts as a sodium channel blocker (lidocaine-like anticonvulsant). Species-dependent metabolism: rats produce toxic 2,6-DMA, while humans primarily form non-toxic D3017 (alcohol metabolite) .
- Prodrug Analogs : The 4-(trifluoromethyl)phenyl derivative releases an antiarthritic agent via hydrolysis, demonstrating isoxazolecarboxamides' utility in prodrug design .
Metabolic Pathways
- Hydroxylation vs. Hydrolysis : The target compound’s hydroxyl group may undergo conjugation (e.g., glucuronidation), reducing toxicity. In contrast, D2624 undergoes NADPH-dependent oxidation (to D3017) and amidase-mediated hydrolysis (to 2,6-DMA) .
- Species Differences : Humans show lower 2,6-DMA formation than rats, highlighting substituent-dependent metabolic risks .
Table 2: Hazard Profiles
Activité Biologique
N-(3-Hydroxyphenyl)-3-methyl-5-isoxazolecarboxamide is a compound of significant interest in pharmacological research due to its diverse biological activities. This article explores its potential applications, mechanisms of action, and relevant research findings.
Overview of Biological Activities
This compound has been studied for various biological activities, including:
- Antimicrobial Properties : The compound exhibits activity against a range of microorganisms, suggesting potential applications in treating infections.
- Antifungal Activity : Preliminary studies indicate effectiveness against certain fungal strains, which may be useful in developing antifungal therapies.
- Anticancer Properties : Research highlights its cytotoxic effects on cancer cell lines, indicating a potential role in cancer treatment .
The biological activity of this compound is attributed to its structural features:
- Hydroxyphenyl Group : This moiety is believed to interact with various enzymes and receptors, modulating their activity and leading to diverse biological effects.
- Oxazole Ring : It participates in hydrogen bonding and π-π interactions, which may influence the compound's pharmacodynamics and efficacy.
Case Studies
- Cytotoxicity Testing :
-
Immunosuppressive Effects :
- In vitro experiments demonstrated that the compound inhibited the production of tumor necrosis factor alpha (TNFα) in human blood cultures, suggesting potential immunosuppressive properties. The compound's action was linked to the activation of apoptotic pathways involving caspases and NF-κB signaling .
Comparative Studies
This compound can be compared with similar compounds to highlight its unique properties:
Q & A
Q. What are the recommended synthetic routes for N-(3-Hydroxyphenyl)-3-methyl-5-isoxazolecarboxamide, and how can reaction yields be optimized?
Methodological Answer: The synthesis typically involves coupling an isoxazole-3-carboxylic acid derivative with a substituted aniline. A general protocol includes:
- Step 1: Prepare the isoxazole-3-carboxylic acid intermediate (e.g., via cyclization of α-haloketones and nitriles under basic conditions).
- Step 2: Activate the carboxylic acid using coupling agents like HATU or EDCI in DMF.
- Step 3: React with 3-aminophenol under inert atmosphere at 60–70°C for 6–8 hours .
- Yield Optimization: Use stoichiometric excess of the aniline derivative (1.2–1.5 eq.) and anhydrous potassium carbonate to drive the reaction. Low yields (e.g., 18% in ) may result from poor solubility; adding polar aprotic solvents (DMF/DMSO) or microwave-assisted synthesis can improve efficiency .
Q. What spectroscopic techniques are critical for characterizing this compound, and what key spectral markers should researchers expect?
Methodological Answer:
- 1H/13C NMR:
- 1H NMR (DMSO-d6): Expect aromatic protons at δ 7.2–7.5 ppm (multiplet, 3-hydroxyphenyl group), a singlet for the isoxazole proton (δ ~6.8–7.4 ppm), and methyl groups at δ ~2.2–2.5 ppm .
- 13C NMR: Look for carbonyl signals at δ ~169–170 ppm and quaternary carbons in the isoxazole ring (δ ~145–160 ppm) .
- HRMS: Confirm molecular ion [M+H]+ with exact mass (e.g., theoretical m/z 347.0593 for analogs in ).
- FTIR: Carboxamide C=O stretch at ~1650–1680 cm⁻¹ and O-H (phenolic) at ~3200–3500 cm⁻¹.
Q. What safety protocols are essential when handling this compound in laboratory settings?
Methodological Answer:
- Personal Protective Equipment (PPE): Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods for synthesis steps due to dust/aerosol risks .
- Toxicity Mitigation:
- Acute Toxicity (H302): Avoid ingestion; use spill trays and secure containers.
- Skin/Eye Irritation (H315/H319): Immediate rinsing with water for 15+ minutes if exposed .
- Storage: Store in airtight containers at 2–8°C, away from light and incompatible materials (e.g., strong oxidizers) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
Methodological Answer: Discrepancies in bioactivity (e.g., mitochondrial inhibition vs. no observed effect) may arise from:
- Experimental Variables: Differences in mitochondrial isolation protocols (e.g., mouse liver vs. cell-line mitochondria) or buffer composition (e.g., EGTA vs. Ca²⁺ concentrations) .
- Compound Solubility: Use DMSO stock solutions ≤1% (v/v) to avoid solvent interference. Confirm solubility via dynamic light scattering (DLS) or HPLC-UV .
- Data Normalization: Include positive controls (e.g., cyclosporine A for mitochondrial assays) and report activity as % inhibition relative to baseline .
Q. What strategies are effective for modifying the core structure to enhance target specificity?
Methodological Answer:
- Substitution Patterns:
- Electron-Withdrawing Groups (e.g., -F, -Cl): Introduce at the phenyl ring to enhance binding to hydrophobic pockets (e.g., ’s 4-fluoro-3-hydroxyphenyl analog).
- Methoxy Groups: Add to improve metabolic stability; oxidation to aldehydes/carboxylic acids can modulate pharmacokinetics .
- Scaffold Hybridization: Fuse with pyrazole or thiophene rings to explore new binding conformations (e.g., ’s oxazole-carboxamide derivatives).
- SAR Studies: Use molecular docking (e.g., AutoDock Vina) to predict interactions with targets like MAPK or hypoglycemic receptors .
Q. How can researchers validate the compound’s stability under physiological conditions for in vivo studies?
Methodological Answer:
- pH Stability: Incubate the compound in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) at 37°C for 24 hours. Monitor degradation via LC-MS .
- Plasma Stability: Mix with mouse/human plasma (1:9 ratio) and analyze aliquots at 0, 1, 4, 8, 24 hours for metabolite formation .
- Thermal Stability: Perform TGA/DSC to determine decomposition temperatures (e.g., dec. >200°C as in ).
Q. What in vivo models are suitable for evaluating therapeutic potential, and what dosing regimens are recommended?
Methodological Answer:
- Zebrafish Models: Use for rapid toxicity screening (e.g., LC50 determination) and mitochondrial dysfunction assays .
- Rodent Models: For hypoglycemic studies (e.g., ’s analogs), administer 10–50 mg/kg orally with glucose tolerance tests.
- Dosing: Formulate as a suspension in 0.5% methylcellulose. Monitor blood parameters at 0, 2, 6, 12, 24 hours post-dose .
Data Contradictions and Mitigation
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
